molecular formula C24H34N2O4 B1684407 Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel- CAS No. 138779-29-0

Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-

Cat. No.: B1684407
CAS No.: 138779-29-0
M. Wt: 414.5 g/mol
InChI Key: DLGGQRFVOGBFAX-VOIUYBSRSA-N
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Description

ZM 181037 is a small molecule drug initially developed by Zeneca Group Plc. It is known for its role as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels (KATP). This compound has been studied for its potential therapeutic applications in cardiovascular diseases, including arrhythmias, heart failure, and hypertension .

Chemical Reactions Analysis

ZM 181037 primarily undergoes reactions typical of potassium channel blockers. It interacts with ATP-sensitive potassium channels, inhibiting their activity. Common reagents and conditions used in these reactions include cromakalim, which is used to stimulate the potassium channels, and ZM 181037 acts as an antagonist to this stimulation. The major products formed from these reactions are the inhibited states of the potassium channels, which affect various physiological processes .

Scientific Research Applications

ZM 181037 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and cardiovascular medicine. It has been characterized as a eukalemic diuretic, meaning it promotes the excretion of water without causing significant changes in potassium levels. This property makes it a valuable tool for studying the regulation of fluid balance and electrolyte homeostasis in the body. Additionally, its role as a potassium channel blocker has implications for research into the mechanisms of arrhythmias and other cardiovascular conditions .

Mechanism of Action

ZM 181037 exerts its effects by blocking ATP-sensitive potassium channels (KATP) in both vascular and nonvascular tissues. These channels play a crucial role in regulating cellular membrane potential and vascular tone. By inhibiting these channels, ZM 181037 prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action affects various physiological processes, including muscle contraction and fluid balance. The lack of antihypertensive effect observed with ZM 181037 is attributed to its blocking activity on KATP in vascular tissues .

Comparison with Similar Compounds

ZM 181037 is similar to other potassium channel blockers such as glibenclamide and tolbutamide. it is unique in that it does not increase plasma glucose levels when administered orally, unlike glibenclamide and tolbutamide. This property makes ZM 181037 a valuable tool for studying the specific effects of potassium channel blockade without the confounding effects on glucose metabolism. Other similar compounds include cromakalim, which is used as a reference compound in studies involving potassium channel activity .

Properties

CAS No.

138779-29-0

Molecular Formula

C24H34N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide

InChI

InChI=1S/C24H34N2O4/c1-16(26(5)6)24(28,18-10-8-9-11-21(18)30-15-22(25)27)19-14-17(23(2,3)4)12-13-20(19)29-7/h8-14,16,28H,15H2,1-7H3,(H2,25,27)/t16-,24-/m1/s1

InChI Key

DLGGQRFVOGBFAX-VOIUYBSRSA-N

Isomeric SMILES

C[C@H]([C@@](C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C

SMILES

CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2-(2-dimethylamino-1-hydroxy-1-(2-methoxy-5-(1,1-dimethylethyl)phenyl)propyl)phenoxy)acetamide
ICI 181037
ICI-181,037
Zeneca ZM 181037
Zeneca ZM-181,037
Zeneca ZM-181037
Zeneca ZM181,037
ZM 181037
ZM-181037

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 2
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 3
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 4
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 5
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 6
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-

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